4-Methyl-2-nitroaniline

Description

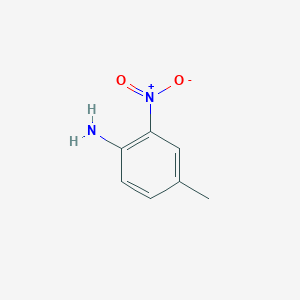

2-nitro-p-toluidine is a C-nitro compound in which the nitro compound is ortho to the amino group and meta to the methyl group of p-toluidine. It derives from a p-toluidine.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLURHXYXQYMPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025632 | |

| Record name | 4-Methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-methyl-2-nitroaniline appears as red crystals or bright orange powder. (NTP, 1992), Red to bright-orange solid; [CAMEO] | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitro-p-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

315 °F (NTP, 1992), 315 °F | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitro-p-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.164 at 250 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

5.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000972 [mmHg] | |

| Record name | 2-Nitro-p-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-62-3 | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-2-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA01LI60P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

243 °F (NTP, 1992) | |

| Record name | 4-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-nitroaniline (CAS No. 89-62-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-2-nitroaniline, a key chemical intermediate. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, primary applications, reactivity, and safety information. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through diagrams.

General Information

This compound, also known as 2-nitro-p-toluidine, is an organic compound that appears as red crystals or a bright orange powder.[1][2] It is a crucial intermediate in the synthesis of various organic chemicals, most notably azo dyes and pigments.[3][4][5]

| Identifier | Value |

| CAS Number | 89-62-3[6][7] |

| Molecular Formula | C₇H₈N₂O₂[6][7] |

| Molecular Weight | 152.15 g/mol [6][7] |

| IUPAC Name | This compound[2] |

| Synonyms | 2-Nitro-p-toluidine, 4-Amino-3-nitrotoluene, Fast Red GL, MNPT, Red Base NGL[2][3] |

| EC Number | 201-924-9[7][8] |

| PubChem CID | 6978[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The compound is sparingly soluble in water.[1][9]

| Property | Value |

| Appearance | Red crystals or bright orange powder[1][2] |

| Melting Point | 115-116 °C (lit.)[7][8] |

| Boiling Point | 169 °C at 21 mmHg[9] |

| Flash Point | 157 °C (315 °F)[9][10] |

| Density | 1.164 g/cm³ at 121 °C (250 °F)[2][10] |

| Vapor Density | 5.25 (Air = 1)[10] |

| Vapor Pressure | 0.000972 mmHg[2] |

| Water Solubility | 0.2 g/L at 20 °C[1][9] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum | Key Features |

| FTIR | The spectrum reveals characteristic peaks for the functional groups present in the molecule.[11] |

| UV-Vis | The cutoff wavelength is approximately 345 nm, with a measured band gap of 3.15 eV.[11] |

| ¹H NMR | Data available on ChemicalBook and PubChem.[9][12] |

| ¹³C NMR | Data available on ChemicalBook.[12] |

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of p-toluidine, which is first protected by acylation. The resulting N-acetyl-p-toluidine is then nitrated, followed by hydrolysis to yield the final product.[2][3]

Experimental Protocol:

Step 1: Acetylation of p-Toluidine

-

Dissolve p-toluidine in a suitable solvent, such as glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the reaction mixture under reflux for a specified period to ensure complete acylation.

-

Cool the mixture and pour it into cold water to precipitate the N-acetyl-p-toluidine.

-

Filter, wash with water, and dry the product.

Step 2: Nitration of N-acetyl-p-toluidine

-

Dissolve the N-acetyl-p-toluidine from the previous step in concentrated sulfuric acid, ensuring the temperature is kept low (around 0-5 °C) using an ice bath.

-

Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed for a set time with continued stirring.

-

Pour the reaction mixture over crushed ice to precipitate the nitrated product, N-acetyl-4-methyl-2-nitroaniline.

-

Filter, wash thoroughly with cold water to remove excess acid, and dry the product.

Step 3: Hydrolysis of N-acetyl-4-methyl-2-nitroaniline

-

Suspend the N-acetyl-4-methyl-2-nitroaniline in an aqueous solution of a strong acid, such as sulfuric acid.

-

Heat the mixture under reflux to hydrolyze the acetyl group.

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the this compound.

-

Filter the product, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[2]

Caption: Synthesis workflow for this compound.

Applications in Azo Dye and Pigment Manufacturing

This compound is a primary intermediate in the production of azo dyes and pigments.[3][4] These colorants are widely used in the textile, printing ink, and plastics industries.[5] The synthesis of azo dyes involves a two-step process: diazotization of an aromatic amine (in this case, this compound) followed by coupling with a suitable coupling component.

General Experimental Protocol for Azo Dye Synthesis:

Step 1: Diazotization

-

This compound is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath.

-

A cold aqueous solution of sodium nitrite is added dropwise to the amine solution. The temperature must be kept low to prevent the decomposition of the diazonium salt.

-

The completion of the reaction can be tested with starch-iodide paper.

Step 2: Azo Coupling

-

The coupling component (e.g., a phenol or another aromatic amine) is dissolved in a suitable solvent, often an alkaline solution.

-

The cold diazonium salt solution is then slowly added to the solution of the coupling component.

-

The azo dye precipitates out of the solution and can be collected by filtration, washed, and dried.

The specific color of the dye depends on the chemical structure of both the diazo component (this compound) and the coupling component. For instance, it is used to produce pigments like Toluidine Red and Hansha Yellow G.[5]

Caption: General workflow for Azo Dye synthesis.

Reactivity and Incompatibilities

This compound is a stable compound under normal conditions. However, it is incompatible with several classes of chemicals.

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[7][10]

-

Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

-

Conditions to Avoid: Dust generation and exposure to moisture, as it is hygroscopic.[7]

Safety and Toxicology

This compound is classified as toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[7][8]

| Hazard Information | Description |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[8] |

| Target Organs | May cause damage to organs (specifically the liver) through prolonged or repeated exposure.[8] |

| Eye Irritation | Causes eye irritation.[7] |

| Skin Irritation | Causes skin irritation.[7] |

| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[8] |

| First Aid: Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8] |

| First Aid: Skin Contact | IF ON SKIN: Wash with plenty of soap and water.[8] |

| First Aid: Inhalation | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. Store locked up.[7][8] |

References

- 1. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Page loading... [wap.guidechem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | C7H8N2O2 | CID 6978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. This compound(89-62-3) IR Spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 4-Methyl-2-nitroaniline from p-Toluidine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the predominant synthetic pathway for producing 4-methyl-2-nitroaniline, a significant intermediate in the manufacturing of dyes, pigments, and various pharmaceutical compounds.[1] The synthesis commences with p-toluidine and proceeds through a reliable three-step sequence involving protection of the amine, electrophilic aromatic substitution, and subsequent deprotection.

The direct nitration of p-toluidine is generally avoided due to two primary challenges. Firstly, the highly reactive amino group is susceptible to oxidation by nitric acid, leading to the formation of undesirable tarry byproducts.[2][3] Secondly, the strongly acidic conditions required for nitration protonate the amino group to form the anilinium ion (-NH₃⁺).[2][3] This ion acts as a meta-directing group, yielding the incorrect isomer, and deactivates the ring towards electrophilic substitution.[2][3] To circumvent these issues, the amino group is temporarily protected via acetylation, a crucial step that ensures high regioselectivity and yield.[2][4]

Overall Synthetic Pathway

The synthesis of this compound from p-toluidine is typically achieved in three main steps:

-

Acetylation: The amino group of p-toluidine is protected by reacting it with an acetylating agent, such as acetic anhydride, to form N-acetyl-p-toluidine (also known as 4-methylacetanilide).[3][4]

-

Nitration: The intermediate, N-acetyl-p-toluidine, is nitrated using a nitrating mixture (commonly concentrated nitric and sulfuric acids). The acetamido (-NHCOCH₃) and methyl (-CH₃) groups are both ortho, para-directing, and their combined influence directs the incoming nitro group primarily to the ortho position relative to the more powerfully activating acetamido group.[4]

-

Hydrolysis: The acetyl protecting group is removed from the nitrated intermediate (N-acetyl-2-nitro-4-methylaniline) through acid or base-catalyzed hydrolysis to yield the final product, this compound.[3][5]

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 4-Methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the crystal structure of 4-Methyl-2-nitroaniline, a compound of interest in materials science and pharmaceutical development. By detailing the experimental methodologies and presenting key structural data, this document serves as a comprehensive resource for professionals engaged in solid-state characterization and molecular design.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a monoclinic system. The key crystallographic parameters are summarized in the tables below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₇H₈N₂O₂ |

| Formula Weight | 152.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 13.401(4) Å |

| b | 9.103(2) Å |

| c | 13.11 Å (Value from a separate study, slight variation expected) |

| α | 90° |

| β | 90-18.5° (likely a typo in the source, typically a single value) |

| γ | 90° |

| Volume | ~750-800 ų |

| Z | 4 |

| Temperature | Room Temperature (298 K) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| N-H...O (intramolecular) | 1.91(4) Å |

| C-NH₂ | Short, indicating π-bonding character |

| O-N-O | Larger than average for nitro groups in similar compounds |

| Dihedral Angle (Amino group - Aromatic ring) | 18.0(36)° |

| Dihedral Angle (Nitro group - Aromatic ring) | 3.3(2)° |

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental steps, from crystal growth to data analysis.

Single Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. The slow evaporation solution growth technique is a common and effective method for obtaining suitable crystals of organic compounds like this compound.

Protocol:

-

Solvent Selection: A suitable solvent is chosen in which the compound has moderate solubility. Acetone has been successfully used to grow crystals of this compound.[1]

-

Saturated Solution Preparation: A saturated solution of this compound is prepared by dissolving the compound in the chosen solvent at room temperature. Gentle heating can be applied to ensure complete dissolution, followed by cooling to room temperature.

-

Slow Evaporation: The saturated solution is placed in a loosely covered container (e.g., a beaker covered with perforated parafilm) to allow for slow evaporation of the solvent. This process should be carried out in a vibration-free environment at a constant temperature (e.g., 298 K).[1]

-

Crystal Harvesting: Over a period of several days to weeks, as the solvent evaporates, single crystals will form. Carefully select a well-formed crystal of suitable size (typically 0.1-0.3 mm in each dimension) for X-ray diffraction analysis.

It is important to note that the choice of solvent can influence the resulting polymorph. Different solvents can lead to different crystal packing arrangements.[2]

X-ray Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

Protocol:

-

Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of inert oil to secure it.

-

Diffractometer Setup: The crystal is placed on the diffractometer and cooled under a stream of nitrogen gas if low-temperature data collection is required. For this compound, data has been collected at room temperature.[1]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The data collection strategy is optimized to ensure high completeness and redundancy of the data.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. Software such as APEX or PROTEUM is commonly used for this purpose.[1]

Structure Solution and Refinement

The final step is to determine the arrangement of atoms in the crystal lattice from the collected diffraction data.

Protocol:

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which are implemented in software packages like SHELXS.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares minimization procedure. This is typically performed using software such as SHELXL. The refinement process aims to minimize the difference between the observed and calculated structure factors.

-

Hydrogen Atom Placement: Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.

Molecular and Crystal Structure Insights

The crystal structure of this compound reveals a non-planar molecule.[1] The dihedral angle between the amino group and the aromatic ring is 18.0(36)°, while the nitro group is more coplanar with the ring, having a dihedral angle of 3.3(2)°.[1]

A key feature of the molecular geometry is an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the ortho-nitro group.[1] This interaction contributes to the stability of the molecular conformation.

In the crystal packing, intermolecular hydrogen bonds play a crucial role.[1] These interactions lead to the formation of infinite polar chains of molecules.[1] Specifically, three-center N-H...O interactions between the amino and nitro groups are responsible for the formation of these chains.[1] The packing of these chains is similar to that observed in o-nitroaniline.[1]

Visualizations

To better illustrate the experimental workflow and the relationships within the crystal structure, the following diagrams are provided.

Caption: Experimental workflow for the crystal structure analysis of this compound.

References

Spectroscopic data of 4-Methyl-2-nitroaniline (¹H NMR, ¹³C NMR, IR, UV-Vis)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a significant organic compound utilized in the synthesis of various dyes, pigments, and pharmaceuticals. A thorough understanding of its structural and electronic properties is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical insights into the molecular structure, functional groups, and electronic transitions of this compound. This technical guide presents a comprehensive overview of the spectroscopic data for this compound, complete with detailed experimental protocols and visual workflows to aid in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule and their electronic environments. The ¹H NMR spectrum of this compound is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).[1]

Table 1: ¹H NMR Data for this compound in CDCl₃ [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.261 | d | 2.3 | H-3 |

| 7.061 | dd | 8.1, 2.3 | H-5 |

| 6.803 | d | 8.1 | H-6 |

| 3.84 | s (broad) | - | -NH₂ |

| 2.444 | s | - | -CH₃ |

Note: The broad singlet for the -NH₂ protons is due to quadrupole broadening and exchange with trace amounts of water.

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum is usually acquired with broadband proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.[2]

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 149.26 | C-1 |

| 147.96 | C-2 |

| 133.07 | C-4 |

| 119.02 | C-6 |

| 118.58 | C-5 |

| 108.21 | C-3 |

| 18.78 | -CH₃ |

Note: Data is referenced from a similar compound, 4-Methyl-3-nitroaniline, in DMSO, as a representative example. Specific shifts for this compound may vary slightly.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a solid organic compound like this compound.

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3]

-

Ensure the sample has completely dissolved. If necessary, gently warm the tube or use sonication.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer's magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.[2] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[2]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra and assign them to the respective nuclei in the molecule.

-

Visualization of NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its various functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3483, 3371 | N-H asymmetric & symmetric stretch | Primary amine (-NH₂) |

| 1622 | N-H scissoring (bending) | Primary amine (-NH₂) |

| 1579, 1344 | N-O asymmetric & symmetric stretch | Nitro group (-NO₂) |

| 2921 | C-H stretch (aliphatic) | Methyl group (-CH₃) |

| ~3050-3100 | C-H stretch (aromatic) | Aromatic ring |

| ~1500-1600 | C=C stretch | Aromatic ring |

| 1261 | C-N stretch | Aryl amine |

Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film Method)

This protocol is suitable for obtaining the IR spectrum of a solid sample like this compound.[4]

-

Sample Preparation:

-

Place a small amount (a few milligrams) of this compound in a small vial or test tube.

-

Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid completely.[4]

-

Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Acquire the IR spectrum of the sample. The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each wavenumber.

-

-

Data Processing and Analysis:

-

The spectrometer's software automatically performs a Fourier transform on the interferogram to generate the final IR spectrum (transmittance or absorbance vs. wavenumber).

-

Identify the major absorption bands in the spectrum.

-

Correlate the wavenumbers of these bands with known vibrational frequencies of functional groups to elucidate the structure of the compound.

-

Visualization of FT-IR Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with chromophores, such as conjugated systems and aromatic rings.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or methanol, shows distinct absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions.

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ | Transition Type |

| Ethanol | ~235, 405 | Data not readily available | π → π* / n → π* |

Note: The absorption at ~405 nm is characteristic of the n → π transition of the nitro group conjugated with the aromatic ring, which is responsible for the compound's orange-red color.*[5]

Experimental Protocol for UV-Vis Spectroscopy

The following protocol describes the standard procedure for obtaining a UV-Vis absorption spectrum.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of lower concentrations. The final concentration should be low enough to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 to 1.0).

-

Fill a quartz cuvette with the solvent to be used as a blank or reference.[6]

-

Fill a matching quartz cuvette with the sample solution.

-

-

Instrument Setup and Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[7]

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

Place the cuvette with the blank (solvent) in the spectrophotometer and record a baseline spectrum.[8] This corrects for any absorbance from the solvent and the cuvette itself.

-

Replace the blank cuvette with the sample cuvette.

-

Initiate the scan. The instrument measures the absorbance of the sample at each wavelength in the specified range.

-

-

Data Analysis:

-

The resulting spectrum is a plot of absorbance versus wavelength.

-

Identify the wavelength(s) of maximum absorbance (λmax).[9]

-

If quantitative analysis is required, use the Beer-Lambert law (A = εcl) to determine the concentration of the sample, where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette (usually 1 cm).

-

Visualization of UV-Vis Experimental Workflow

Conclusion

The spectroscopic data presented in this guide provide a detailed and multi-faceted characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (-NH₂, -NO₂, and the substituted aromatic ring), and the UV-Vis spectrum elucidates the electronic transitions responsible for its color. The provided experimental protocols and workflows offer a standardized approach for researchers to obtain reliable and reproducible spectroscopic data for this compound and other similar small organic molecules. This comprehensive information is crucial for quality control, structural confirmation, and further research in the fields of medicinal chemistry and materials science.

References

- 1. This compound(89-62-3) 1H NMR [m.chemicalbook.com]

- 2. nmr.ceitec.cz [nmr.ceitec.cz]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

- 7. youtube.com [youtube.com]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Solubility of 4-Methyl-2-nitroaniline in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of 4-methyl-2-nitroaniline in a variety of organic solvents. The information presented is intended for researchers, scientists, and professionals in drug development and chemical engineering who require precise solubility data for process design, purification, and theoretical studies.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in fourteen different organic solvents at temperatures ranging from 278.15 K to 318.15 K. The mole fraction solubilities (x) are summarized in the table below. The data indicates that the solubility of this compound is highest in 2-butanone and N,N-dimethylformamide and lowest in carbon tetrachloride and methanol across the studied temperature range. In all tested solvents, the solubility was found to increase with a rise in temperature.

| Solvent | Temperature (K) | Mole Fraction Solubility (10²x) |

| Methanol | 278.15 | 0.412 |

| 283.15 | 0.531 | |

| 288.15 | 0.684 | |

| 293.15 | 0.881 | |

| 298.15 | 1.135 | |

| 303.15 | 1.459 | |

| 308.15 | 1.870 | |

| 313.15 | 2.389 | |

| Ethanol | 278.15 | 0.583 |

| 283.15 | 0.749 | |

| 288.15 | 0.963 | |

| 293.15 | 1.233 | |

| 298.15 | 1.577 | |

| 303.15 | 2.012 | |

| 308.15 | 2.564 | |

| 313.15 | 3.262 | |

| n-Propanol | 278.15 | 0.813 |

| 283.15 | 1.033 | |

| 288.15 | 1.311 | |

| 293.15 | 1.662 | |

| 298.15 | 2.106 | |

| 303.15 | 2.668 | |

| 308.15 | 3.376 | |

| 313.15 | 4.264 | |

| Isopropanol | 278.15 | 0.697 |

| 283.15 | 0.886 | |

| 288.15 | 1.127 | |

| 293.15 | 1.431 | |

| 298.15 | 1.812 | |

| 303.15 | 2.290 | |

| 308.15 | 2.890 | |

| 313.15 | 3.647 | |

| n-Butanol | 278.15 | 1.015 |

| 283.15 | 1.278 | |

| 288.15 | 1.606 | |

| 293.15 | 2.016 | |

| 298.15 | 2.528 | |

| 303.15 | 3.169 | |

| 308.15 | 3.974 | |

| 313.15 | 4.981 | |

| Toluene | 278.15 | 1.002 |

| 283.15 | 1.258 | |

| 288.15 | 1.581 | |

| 293.15 | 1.986 | |

| 298.15 | 2.492 | |

| 303.15 | 3.125 | |

| 308.15 | 3.916 | |

| 313.15 | 4.904 | |

| Ethyl Acetate | 278.15 | 2.451 |

| 283.15 | 3.023 | |

| 288.15 | 3.719 | |

| 293.15 | 4.568 | |

| 298.15 | 5.609 | |

| 303.15 | 6.885 | |

| 308.15 | 8.448 | |

| 313.15 | 10.364 | |

| Acetonitrile | 278.15 | 1.458 |

| 283.15 | 1.815 | |

| 288.15 | 2.250 | |

| 293.15 | 2.784 | |

| 298.15 | 3.443 | |

| 303.15 | 4.258 | |

| 308.15 | 5.267 | |

| 313.15 | 6.516 | |

| 2-Butanone | 278.15 | 3.398 |

| 283.15 | 4.123 | |

| 288.15 | 4.991 | |

| 293.15 | 6.031 | |

| 298.15 | 7.279 | |

| 303.15 | 8.778 | |

| 308.15 | 10.584 | |

| 313.15 | 12.766 | |

| 1,4-Dioxane | 278.15 | 1.985 |

| 283.15 | 2.457 | |

| 288.15 | 3.022 | |

| 293.15 | 3.705 | |

| 298.15 | 4.539 | |

| 303.15 | 5.564 | |

| 308.15 | 6.828 | |

| 313.15 | 8.389 | |

| N,N-Dimethylformamide | 278.15 | 2.784 |

| 283.15 | 3.409 | |

| 288.15 | 4.156 | |

| 293.15 | 5.054 | |

| 298.15 | 6.140 | |

| 303.15 | 7.458 | |

| 308.15 | 9.066 | |

| 313.15 | 11.023 | |

| Carbon Tetrachloride | 278.15 | 0.215 |

| 283.15 | 0.278 | |

| 288.15 | 0.359 | |

| 293.15 | 0.465 | |

| 298.15 | 0.601 | |

| 303.15 | 0.776 | |

| 308.15 | 0.998 | |

| 313.15 | 1.282 | |

| 1,2-Dichloroethane | 278.15 | 1.455 |

| 283.15 | 1.810 | |

| 288.15 | 2.243 | |

| 293.15 | 2.775 | |

| 298.15 | 3.428 | |

| 303.15 | 4.238 | |

| 308.15 | 5.239 | |

| 313.15 | 6.478 | |

| Chlorobenzene | 278.15 | 1.158 |

| 283.15 | 1.442 | |

| 288.15 | 1.789 | |

| 293.15 | 2.213 | |

| 298.15 | 2.731 | |

| 303.15 | 3.368 | |

| 308.15 | 4.152 | |

| 313.15 | 5.116 |

Experimental Protocols

The solubility of this compound was determined using the isothermal saturation method.[1] This well-established technique involves preparing a supersaturated solution of the solute in the solvent of interest at a constant temperature. The mixture is then allowed to reach equilibrium, at which point the excess, undissolved solute is separated from the saturated solution. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Procedure:

A known amount of this compound was added to a measured volume of the organic solvent in a sealed vessel. The mixture was continuously stirred in a thermostated water bath to maintain a constant temperature. The system was allowed to equilibrate for a sufficient period to ensure that the solution was saturated. After reaching equilibrium, the stirring was stopped, and the solution was left undisturbed to allow the undissolved solid to settle. A sample of the clear supernatant was then carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation.

Analysis:

The concentration of this compound in the saturated solution was determined by high-performance liquid chromatography (HPLC).[1] This analytical technique separates, identifies, and quantifies each component in a mixture. For this specific application, a known volume of the saturated solution was appropriately diluted and injected into the HPLC system. The concentration was then calculated by comparing the peak area of the sample to a calibration curve generated from standard solutions of known concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Thermochemical Properties and Stability of 4-Methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties and stability of 4-Methyl-2-nitroaniline (also known as 2-nitro-p-toluidine), a key intermediate in the synthesis of azo dyes and pigments. This document collates available physical and chemical data, outlines detailed experimental protocols for determining its thermochemical characteristics, and discusses its overall stability. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and chemical manufacturing who handle or study this compound.

Introduction

This compound (CAS No. 89-62-3) is an organic compound with the chemical formula C₇H₈N₂O₂. It presents as an orange-brown crystalline powder.[1] Its molecular structure, featuring a nitro group ortho to the amino group on a toluene backbone, makes it a valuable precursor in the production of various colorants.[2][3] A thorough understanding of its thermochemical properties and stability is crucial for safe handling, process optimization, and predicting its behavior under various conditions.

Physicochemical and Thermochemical Properties

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [1][4] |

| Molecular Weight | 152.15 g/mol | [1][4] |

| Appearance | Orange-brown crystalline powder | [1] |

| Melting Point | 112-118 °C | [1][5] |

| Boiling Point | 140 °C @ 10 mmHg | [1] |

| Decomposition Temperature | 210 °C | [1] |

| Flash Point | 157.2 °C | |

| Solubility in Water | 0.2 g/L (20 °C) | [6] |

| Vapor Pressure | 0.000972 mmHg | [7] |

| Vapor Density | 5.25 (Air = 1) | [8] |

| Specific Gravity | 1.164 @ 121 °C | [7][8] |

Table 2: Comparative Thermochemical Data of Nitroaniline Isomers

| Property | 2-Nitroaniline | 3-Nitroaniline | 4-Nitroaniline | This compound |

| Standard Molar Enthalpy of Formation (Solid, 298.15 K) | Data not available | Data not available | -67.4 ± 1.0 kJ/mol | Data not available |

| Standard Molar Enthalpy of Combustion (Solid, 298.15 K) | -3107.9 ± 0.8 kJ/mol | -3112.9 ± 0.9 kJ/mol | -3106.2 ± 0.9 kJ/mol | Data not available |

Note: The absence of specific experimental data for this compound highlights a gap in the current literature.

Stability and Hazards

This compound is generally stable under normal temperatures and pressures.[1][6] However, it is incompatible with strong oxidizing agents, acids, acid anhydrides, and chloroformates.[1] Contact with moisture should also be avoided.[1]

Hazardous Decomposition: Upon decomposition, which can be initiated by high temperatures, it may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[1][8]

Thermal Stability: Thermal analysis studies have shown that the decomposition of this compound begins at approximately 210 °C.[1] A study involving thermogravimetric analysis (TGA) and differential thermal analysis (DTA) indicated a melting point of 118 °C and a decomposition point of 228 °C.[9]

Experimental Protocols

Detailed experimental protocols for determining the thermochemical properties of this compound are outlined below. These are based on standard methodologies for solid organic compounds.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined using a bomb calorimeter.

Objective: To measure the heat released during the complete combustion of this compound in a high-pressure oxygen environment.

Methodology:

-

Sample Preparation: A precisely weighed pellet (approximately 1 g) of high-purity this compound is placed in the sample holder of the bomb calorimeter.

-

Bomb Assembly: A known length of fuse wire is connected to the electrodes, with the wire in contact with the sample pellet. A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The entire assembly is placed in an insulating jacket to minimize heat exchange with the surroundings.

-

Temperature Measurement: The initial temperature of the water in the calorimeter is recorded at regular intervals to establish a baseline.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Data Acquisition: The temperature of the water is recorded at regular intervals as it rises due to the heat released by the combustion reaction until a maximum temperature is reached and the system begins to cool.

-

Analysis: The heat capacity of the calorimeter is determined by calibrating with a standard substance of known enthalpy of combustion, such as benzoic acid. The heat of combustion of the this compound sample is then calculated from the corrected temperature rise, accounting for the heat of formation of nitric acid from the nitrogen in the sample and the heat of combustion of the fuse wire. The standard enthalpy of formation can then be derived using Hess's Law.

Thermal Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful techniques for studying the thermal stability, melting behavior, and decomposition of this compound.

Objective: To determine the melting point, enthalpy of fusion, and decomposition profile of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is placed in an aluminum or hermetically sealed sample pan. An empty pan is used as a reference.

-

Instrument Setup (DSC): The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

DSC Data Acquisition: The difference in heat flow to the sample and reference is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks.

-

DSC Data Analysis:

-

Melting Point: Determined from the onset temperature of the melting endotherm.

-

Enthalpy of Fusion: Calculated from the area of the melting peak.

-

-

Instrument Setup (TGA): A small, accurately weighed sample is placed in the TGA furnace. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

TGA Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

TGA Data Analysis: The resulting TGA curve (mass vs. temperature) provides information on the thermal stability and decomposition profile of the compound. The onset of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Visualizations

Experimental Workflow for Thermochemical Analysis

Caption: Experimental workflow for the thermochemical analysis of this compound.

Stability and Incompatibility Relationships

Caption: Logical relationships of stability and incompatibility for this compound.

Conclusion

This technical guide has consolidated the available thermochemical and stability data for this compound. While its general physical properties are well-documented, there is a clear need for experimental determination of its standard enthalpy of formation and combustion to provide a more complete thermochemical profile. The provided experimental protocols offer a robust framework for obtaining this critical data. A comprehensive understanding of these properties is essential for ensuring the safe and efficient use of this important chemical intermediate in research and industrial applications.

References

- 1. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 2. web.williams.edu [web.williams.edu]

- 3. learnable.education [learnable.education]

- 4. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. api.pageplace.de [api.pageplace.de]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Isomers of Methyl-nitroaniline: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various isomers of methyl-nitroaniline, crucial intermediates in the synthesis of dyes, pigments, and pharmaceuticals. This document details their physical and chemical properties, provides in-depth experimental protocols for their synthesis and purification, and includes spectroscopic data for their characterization.

Introduction to Methyl-nitroaniline Isomers

Methyl-nitroaniline isomers are aromatic compounds with the chemical formula C₇H₈N₂O₂. The isomers differ in the substitution pattern of the methyl (-CH₃) and nitro (-NO₂) groups on the aniline ring. These structural variations significantly influence their chemical and physical properties, reactivity, and applications. The primary isomers can be categorized based on the position of the methyl group on the nitrogen atom (N-methylation) or on the benzene ring (C-methylation).

The C-methylated isomers are derivatives of toluidine, while the N-methylated isomers are derivatives of aniline. Their synthesis and use are prominent in the manufacturing of azo dyes and as precursors for various organic syntheses.[1][2]

Physical and Chemical Properties

The physicochemical properties of methyl-nitroaniline isomers vary significantly with the substitution pattern. These properties are critical for their purification, handling, and application in further chemical reactions. A summary of the key physical properties is presented in Table 1.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| C-Methylated Isomers | |||||

| 2-Methyl-3-nitroaniline | 603-83-8 | 152.15 | 88-90 | 305 | Yellow to greenish-yellow crystalline powder. |

| 2-Methyl-4-nitroaniline | 99-52-5 | 152.15 | 130-132 | 294.61 (est.) | Yellow to orange crystalline solid. |

| 2-Methyl-5-nitroaniline | 99-55-8 | 152.15 | 103-106 | 294.61 (est.) | Yellow, crystalline solid. |

| 3-Methyl-2-nitroaniline | 601-87-6 | 152.15 | 107-108 | 288.6 | Pale yellow crystals. |

| 3-Methyl-4-nitroaniline | 611-05-2 | 152.15 | 136-137 | 330 | Brown crystalline solid. |

| 4-Methyl-2-nitroaniline | 89-62-3 | 152.15 | 115-116 | 169 (21 mmHg) | Orange to orange-brown fine crystalline powder. |

| 4-Methyl-3-nitroaniline | 119-32-4 | 152.15 | 74-77 | 169 (21 mmHg) | Orange crystalline solid. |

| N-Methylated Isomers | |||||

| N-Methyl-2-nitroaniline | 612-28-2 | 152.15 | 35-38 | >230 | - |

| N-Methyl-3-nitroaniline | 619-26-1 | 152.15 | 64-68 | 274.7 | White to brown powder. |

| N-Methyl-4-nitroaniline | 100-15-2 | 152.15 | 149-151 | Decomposes | Brownish-yellow crystalline powder. |

Synthesis of Methyl-nitroaniline Isomers

The synthesis of methyl-nitroaniline isomers typically involves the nitration of a corresponding toluidine or N-methylaniline derivative. The position of the nitro group is directed by the existing substituents on the aromatic ring. To achieve regioselectivity, protection of the amino group is often a necessary step.

General Synthesis Pathway for C-Methylated Isomers

A common route for the synthesis of C-methylated nitroanilines involves a three-step process starting from the corresponding toluidine isomer:

-

Protection of the Amino Group: The amino group is protected, often by acylation, to prevent its oxidation during nitration and to control the regioselectivity of the nitration.

-

Nitration: The protected compound is then nitrated using a mixture of nitric acid and sulfuric acid.

-

Deprotection: The protecting group is removed by hydrolysis to yield the final methyl-nitroaniline isomer.[3]

General synthesis pathway for C-methylated isomers.

Experimental Protocols

This synthesis involves the protection of the amino group of o-toluidine by acetylation, followed by nitration and subsequent deprotection.

Step 1: Acetylation of o-Toluidine

-

In a reaction flask, combine o-toluidine and a suitable solvent (e.g., glacial acetic acid).

-

Slowly add acetic anhydride to the mixture while stirring. The temperature should be controlled to prevent overheating.

-

After the addition is complete, heat the mixture under reflux for a specified time.

-

Cool the reaction mixture and pour it into ice-cold water to precipitate the N-acetyl-o-toluidine.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-acetyl-o-toluidine

-

Dissolve the dried N-acetyl-o-toluidine in concentrated sulfuric acid, keeping the temperature low in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining a low temperature (typically below 10°C).

-

After the addition is complete, allow the reaction to stir at room temperature for a period.

-

Pour the reaction mixture over crushed ice to precipitate the nitrated product.

-

Filter the precipitate, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis of N-acetyl-2-methyl-4-nitroaniline

-

To the nitrated product in a flask, add a solution of aqueous acid (e.g., hydrochloric acid or sulfuric acid).[3]

-

Heat the mixture under reflux for several hours to hydrolyze the acetyl group.

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the 2-methyl-4-nitroaniline.

-

Collect the yellow solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure 2-methyl-4-nitroaniline.[4]

This procedure involves the methylation of p-nitroacetanilide followed by hydrolysis.

Step 1: Methylation of p-Nitroacetanilide

-

In a reaction flask, prepare a mixture of p-nitroacetanilide, potassium hydroxide, and acetone.

-

Heat the mixture to reflux.

-

Add a solution of methyl iodide in acetone dropwise.

-

Continue refluxing for several hours after the addition is complete.

-

After cooling, recover the acetone. The product, N-methyl-p-nitroacetanilide, will precipitate.

-

Wash the crystals with ethanol.

Step 2: Hydrolysis of N-methyl-p-nitroacetanilide

-

Mix the N-methyl-p-nitroacetanilide with ethanol and hydrochloric acid.

-

Heat the mixture under reflux for an extended period (e.g., 8 hours).

-

Recover the solvents and dilute the residue with water.

-

Wash to remove acidity and dry the crude product.

-

Dissolve the crude product in acetone, filter, and then evaporate the acetone to obtain crystalline N-methyl-4-nitroaniline.[5]

Characterization of Isomers

The various isomers of methyl-nitroaniline can be distinguished and their purity assessed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

Spectroscopic methods provide valuable information about the molecular structure of the isomers.

Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the functional groups present. Key absorptions include N-H stretching vibrations for the amino group, asymmetric and symmetric stretching vibrations for the nitro group, and C-H stretching for the methyl and aromatic groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the exact substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons provide detailed information about their relative positions.[6][7][8][9]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the isomers and can provide information about their fragmentation patterns, aiding in their identification.[10][11]

A summary of available spectroscopic data is presented in Table 2.

| Isomer | ¹H NMR (δ ppm, Solvent) | IR (cm⁻¹) |

| 2-Methyl-3-nitroaniline | 7.07 (t), 6.93 (d), 6.88 (d), 5.54 (s, NH₂), 2.07 (s, CH₃) (DMSO-d₆)[7] | - |

| 2-Methyl-4-nitroaniline | - | N-H: ~3380, 3490; NO₂: ~1510 (asym), ~1340 (sym)[12] |

| This compound | 7.261, 7.061, 6.803, 3.84, 2.444[13] | - |

| N-Methyl-4-nitroaniline | 8.022, 7.32, 6.615, 2.811 (DMSO-d₆)[8] | - |

| N-Methyl-2-nitroaniline | - | - |

Note: Spectroscopic data can vary depending on the solvent and experimental conditions.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely used to separate and quantify the isomers of methyl-nitroaniline and to assess the purity of the synthesized products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for quantification, often employing a deuterated internal standard for accuracy.[4]

Experimental workflow for synthesis and analysis.

Applications in Drug Development and Research

The isomers of methyl-nitroaniline are valuable building blocks in organic synthesis. Their primary application lies in the production of azo dyes and pigments. In the pharmaceutical industry, they serve as intermediates in the synthesis of more complex molecules with potential therapeutic activities. The nitro group can be readily reduced to an amino group, providing a versatile handle for further functionalization in the development of novel drug candidates.

Safety and Handling

Methyl-nitroaniline isomers should be handled with appropriate safety precautions. They are generally considered toxic and may cause irritation upon contact with skin and eyes. It is essential to use personal protective equipment, such as gloves, safety goggles, and a lab coat, when working with these compounds. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the specific Material Safety Data Sheet (MSDS) for each isomer.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What is N-Methyl-4-nitroaniline?_Chemicalbook [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. rsc.org [rsc.org]

- 6. N-Methyl-4-nitroaniline(100-15-2) 1H NMR spectrum [chemicalbook.com]

- 7. N-METHYL-2-NITROANILINE(612-28-2) 1H NMR spectrum [chemicalbook.com]

- 8. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound(89-62-3) IR Spectrum [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]

A Technical Guide to the Acylation and Nitration of p-Toluidine Derivatives for Pharmaceutical and Chemical Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

p-Toluidine and its derivatives are fundamental building blocks in the synthesis of a wide array of chemical compounds, including active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[1][2][3] The strategic modification of p-toluidine through reactions such as acylation and nitration is critical for creating intermediates with desired functionalities. This guide provides an in-depth examination of these two essential electrophilic substitution reactions. It details the underlying mechanisms, presents comprehensive experimental protocols, and summarizes quantitative data to aid researchers in optimizing these synthetic transformations.

Introduction: The Strategic Importance of p-Toluidine

p-Toluidine (4-aminotoluene) is an aromatic amine distinguished by a methyl group positioned para to the amino group on the benzene ring. This structure serves as a versatile precursor in organic synthesis.[4][5] The amino group is a potent activating, ortho-, para-directing group, which makes the aromatic ring highly susceptible to electrophilic substitution. However, its high reactivity can be problematic; for instance, direct nitration often leads to oxidation and the formation of undesirable byproducts.[6]

To control the reaction's regioselectivity and prevent oxidation, the amino group is typically "protected" via acylation. This temporary modification moderates the amino group's activating strength and introduces steric hindrance, which are crucial for directing subsequent reactions like nitration. This two-step sequence of acylation followed by nitration is a cornerstone of aromatic chemistry, enabling the synthesis of key intermediates like m-nitro-p-toluidine.

Acylation of p-Toluidine: Protection and Activation Control

Acylation is the process of introducing an acyl group (R-C=O) into a compound. In the context of p-toluidine, this is typically achieved by reacting it with an acylating agent like acetic anhydride to form an amide (N-acetyl-p-toluidine).[7] This reaction serves two primary purposes:

-

Protection: The resulting acetamido group is less susceptible to oxidation by nitrating agents compared to the free amino group.[8]

-

Directing Group Modification: The bulky acetamido group sterically hinders the positions ortho to it, making substitution at the meta position (relative to the methyl group) more favorable during nitration.

Reaction Mechanism

The acylation of p-toluidine with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of p-toluidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[9][10] This is followed by the elimination of a carboxylate leaving group and deprotonation to yield the stable amide product, N-acetyl-p-toluidine.[9][11]

Caption: Mechanism of p-Toluidine Acylation.

Quantitative Data for Acylation

The efficiency of N-acylation is influenced by factors such as the solvent, reaction time, and the electronic nature of the aniline derivative. Solvent-free conditions often provide high yields rapidly.

| Reactant | Acylating Agent | Solvent | Time (min) | Yield (%) | Reference |

| Aniline | Acetic Anhydride | None | 8 | 92 | [12] |

| Aniline | Acetic Anhydride | Dichloromethane | 5 | 92 | [12] |

| Aniline | Acetic Anhydride | THF | 10 | 90 | [12] |

| Aniline | Acetic Anhydride | Water | 10 | 85 | [12] |

| p-Toluidine | Acetic Anhydride | - | - | >95 (Typical) | [12] |

Note: Data for aniline is adapted as a comparable model for p-toluidine, which, due to its electron-donating methyl group, reacts faster than aniline.[12]

Experimental Protocols for Acylation

Protocol 1: Catalyst-Free N-Acylation of p-Toluidine [12]

-

Reagents:

-

p-Toluidine (1.0 mmol, 107 mg)

-

Acetic Anhydride (1.2 mmol, 113 µL)

-

-

Procedure:

-

In a 25 mL round-bottom flask, add p-toluidine.

-

Add acetic anhydride to the flask.

-

Stir the mixture at room temperature. The reaction is typically exothermic and complete within 10-20 minutes.

-

Monitor reaction progress using Thin Layer Chromatography (TLC) with a 4:1 hexane:ethyl acetate eluent.

-

Once the starting material is consumed, add 10 mL of cold water to precipitate the product and quench any unreacted acetic anhydride.

-

Collect the white solid product (N-(4-methylphenyl)acetamide) by vacuum filtration and wash with cold water.

-

The crude product can be recrystallized from an ethanol/water mixture for higher purity.

-

Protocol 2: Acylation using Sodium Acetate [12]

-

Reagents:

-

p-Toluidine (5.0 mmol, 535 mg)

-

Water (15 mL)

-

Concentrated HCl (~0.5 mL)

-

Acetic Anhydride (6.0 mmol, 0.57 mL)

-

Sodium Acetate (5.5 mmol, 450 mg) dissolved in 3 mL of water

-

-

Procedure:

-